An In-depth Technical Guide to Ethenamine, 2-(4-nitrophenyl)-: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to Ethenamine, 2-(4-nitrophenyl)-: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenamine, 2-(4-nitrophenyl)-, with the CAS Number 147960-25-6, represents a unique chemical scaffold of interest in organic synthesis and medicinal chemistry.[1] As an enamine, it possesses a characteristic nucleophilic carbon atom adjacent to the nitrogen, a feature that dictates its reactivity. The presence of a nitro-substituted phenyl group further modulates its electronic properties and offers a handle for diverse chemical transformations. This technical guide provides a comprehensive analysis of the chemical structure and physical properties of Ethenamine, 2-(4-nitrophenyl)-. Due to the limited availability of experimental data for this specific enamine, this guide also presents a detailed examination of its more stable, saturated analogue, 2-(4-nitrophenyl)ethanamine, to offer valuable, field-proven insights into the synthesis and handling of related compounds.
Introduction: The Enamine and Ethanamine Relationship
Ethenamine, 2-(4-nitrophenyl)- (Figure 1) is structurally defined by a vinyl group attached to an amino group, making it an enamine. Enamines are versatile intermediates in organic chemistry, serving as synthetic equivalents of enolates.[2] The nitrogen atom's lone pair of electrons delocalizes into the pi-system of the double bond, rendering the alpha-carbon nucleophilic.[2] This reactivity is central to their utility in forming carbon-carbon bonds.[2]
The subject of this guide, with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol , is a primary enamine.[1] Primary enamines are often transient species, readily tautomerizing to their more stable imine form or participating in further reactions. This inherent instability likely contributes to the scarcity of detailed experimental data in the public domain.
In contrast, its saturated counterpart, 2-(4-nitrophenyl)ethanamine (Figure 2), is a stable, well-characterized compound. It is a valuable building block in the synthesis of various biologically active molecules and serves as an excellent case study for understanding the practical aspects of handling and derivatizing the 2-(4-nitrophenyl)ethyl scaffold.
| Compound | Structure |
| Ethenamine, 2-(4-nitrophenyl)- | |
| 2-(4-nitrophenyl)ethanamine |
Chemical Structure and Physicochemical Properties
The key structural features of Ethenamine, 2-(4-nitrophenyl)- are the enamine functional group and the para-substituted nitrophenyl ring. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule, including the reactivity of the enamine.
Due to the lack of extensive experimental data for Ethenamine, 2-(4-nitrophenyl)-, the following table provides a comparison with its saturated analogue, 2-(4-nitrophenyl)ethanamine.
| Property | Ethenamine, 2-(4-nitrophenyl)- | 2-(4-nitrophenyl)ethanamine |
| CAS Number | 147960-25-6[1] | 24954-67-4 |
| Molecular Formula | C8H8N2O2[1] | C8H10N2O2[3] |
| Molecular Weight | 164.16 g/mol [1] | 166.18 g/mol [3] |
| Appearance | Not available | Liquid |
| Melting Point | Not available | 27 °C[4] |
| Boiling Point | Not available | 162 °C at 14 mmHg[4] |
| Density | Not available | 1.2 g/cm³ |
| Refractive Index | Not available | 1.58 |
Synthesis and Reactivity
Synthesis of 2-(4-nitrophenyl)ethanamine: A Practical Approach
The synthesis of the stable analogue, 2-(4-nitrophenyl)ethanamine, typically involves the nitration of a precursor followed by reduction. A common route starts with 2-phenylethylamine, where the amino group is first protected, followed by nitration of the aromatic ring, and finally deprotection and reduction of the nitro group.
A patented method outlines a three-step synthesis:[5]
-
Amide Protection: 2-Phenylethylamine is reacted with an acylating agent, such as acetic anhydride, to protect the amino group as an amide.[5]
-
Nitration: The protected intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carefully controlled at a low temperature to favor the formation of the para-nitro isomer.[5]
-
Deprotection: The amide group is hydrolyzed under acidic conditions to yield 2-(4-nitrophenyl)ethylamine.[5]
The following diagram illustrates this synthetic workflow.
Caption: Synthetic pathway for 2-(4-nitrophenyl)ethanamine.
Predicted Reactivity of Ethenamine, 2-(4-nitrophenyl)-
As an enamine, Ethenamine, 2-(4-nitrophenyl)- is expected to exhibit nucleophilic character at the carbon atom beta to the nitrogen. Key predicted reactions include:
-
Alkylation: Reaction with alkyl halides at the beta-carbon.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[3]
-
Hydrolysis: Reaction with aqueous acid to yield the corresponding carbonyl compound, in this case, 4-nitrophenylacetaldehyde, and ammonia.[2]
The nitro group on the phenyl ring is a site for reduction. This transformation can be achieved using various reducing agents, such as tin(II) chloride in the presence of a strong acid or through catalytic hydrogenation.[6] The reduction of the nitro group to an amine is a crucial step in the synthesis of many pharmaceutical compounds, as it introduces a key functional group for further derivatization.
Potential Applications in Drug Discovery and Development
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in a wide array of neuroactive compounds and other therapeutic agents.[7] The introduction of a nitro group provides a handle for further chemical modifications. For instance, the reduction of the nitro group to an amine allows for the synthesis of amides, sulfonamides, and other derivatives, enabling the exploration of structure-activity relationships.
While specific biological activities for Ethenamine, 2-(4-nitrophenyl)- are not documented, its structural motifs are present in compounds with diverse pharmacological profiles. The 2,4-diaminopyrimidine core, which can be synthesized from precursors bearing an amino group, is found in a variety of kinase inhibitors and other therapeutic agents.[8][9]
Safety and Handling
Detailed toxicological data for Ethenamine, 2-(4-nitrophenyl)- is not available. However, compounds containing a nitrophenyl group should be handled with care, as they can be toxic.[10] For the related compound, 2-(4-nitrophenyl)ethylamine hydrochloride, it is advised to avoid ingestion and inhalation and to use personal protective equipment, including gloves and safety goggles, during handling. It may cause skin and eye irritation.
Conclusion
Ethenamine, 2-(4-nitrophenyl)- is a potentially valuable but under-characterized chemical entity. Its enamine structure suggests a rich reaction chemistry, making it an interesting target for synthetic exploration. The detailed analysis of its stable analogue, 2-(4-nitrophenyl)ethanamine, provides a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the synthesis, stability, and reactivity of Ethenamine, 2-(4-nitrophenyl)- is warranted to unlock its full potential as a building block in the development of novel therapeutics.
References
-
Chemical Synthesis Database. (2025, May 20). (E)-N,N-dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]
-
ChemRadar. (n.d.). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6. Retrieved from [Link]
-
Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
ChemRadar. (2026, March 26). Ethenamine,2-(4-nitrophenyl)- CAS#147960-25-6 | Global PFAS Screening Tool. Retrieved from [Link]
-
001CHEMICAL. (n.d.). 2-(4-Nitrophenyl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine. Retrieved from [Link]
-
NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
-
PrepChem.com. (n.d.). Synthesis of 4-[2-(p-nitrophenyl)ethenyl]-2-aminopyrimidine. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-[(4-nitrophenyl)thio]-. NIST Chemistry WebBook. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-2-(4-nitrophenyl)ethenamine. Retrieved from [Link]
-
Hum, I., & et al. (n.d.). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism. Organic & Biomolecular Chemistry. Retrieved from [Link]
- PubMed. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. Progress in Medicinal Chemistry, 19, 269-331. doi: 10.1016/s0079-6468(08)70332-1
- Google Patents. (n.d.). US7989448B2 - Prodrugs of 2,4-pyrimidinediamine compounds and their uses.
- MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. doi: 10.3390/molecules28020855
- RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-20. doi: 10.1039/d3ra07604a
Sources
- 1. 2-(4-Nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine Supplier [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. Computational electrochemistry: prediction of liquid-phase reduction potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Ethanone, 1-(2-nitrophenyl)- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
